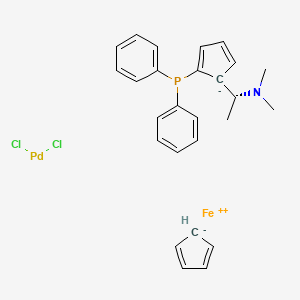
cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is a complex organometallic compound. This compound is notable for its unique structure, which includes cyclopentadiene, palladium, diphenylphosphanyl, and iron components. It is used in various scientific research applications due to its reactivity and ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) typically involves the following steps:
Preparation of Cyclopentadiene: Cyclopentadiene is obtained from the thermal cracking of dicyclopentadiene at around 180°C.
Formation of Dichloropalladium Complex: Palladium chloride is reacted with cyclopentadiene in the presence of a suitable solvent to form the dichloropalladium complex.
Addition of Diphenylphosphanyl and Iron Components: The diphenylphosphanyl and iron components are introduced under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
High-Temperature Cracking: Large-scale thermal cracking of dicyclopentadiene.
Catalytic Reactions: Use of catalysts to enhance the formation of the dichloropalladium complex.
Purification: Advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species.
Scientific Research Applications
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is used in various scientific research applications, including:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: Studying its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigating its use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) exerts its effects involves:
Molecular Targets: Binding to specific molecular targets such as enzymes and receptors.
Pathways: Modulating biochemical pathways, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyl Complexes: Compounds containing the cyclopentadienyl ligand, such as ferrocene.
Palladium Complexes: Other palladium-based complexes used in catalysis.
Diphenylphosphanyl Complexes: Compounds with diphenylphosphanyl ligands.
Uniqueness
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is unique due to its combination of cyclopentadiene, palladium, diphenylphosphanyl, and iron components, which confer distinct reactivity and stability properties.
Properties
CAS No. |
76374-09-9 |
|---|---|
Molecular Formula |
C26H28Cl2FeNPPd |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C21H23NP.C5H5.2ClH.Fe.Pd/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;;/h4-17H,1-3H3;1-5H;2*1H;;/q2*-1;;;2*+2/p-2/t17-;;;;;/m1...../s1 |
InChI Key |
SNFHKSPIFLPWCV-BATJUKGTSA-L |
Isomeric SMILES |
C[C@H]([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2] |
Canonical SMILES |
CC([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


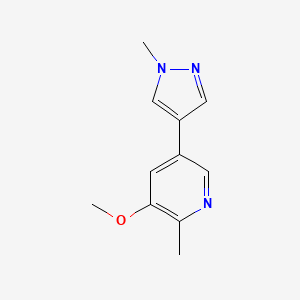
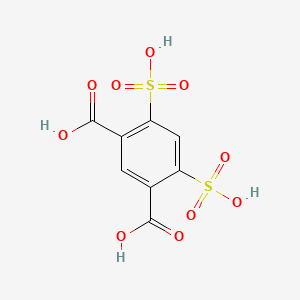
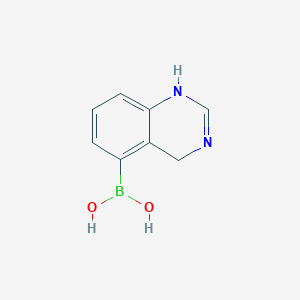
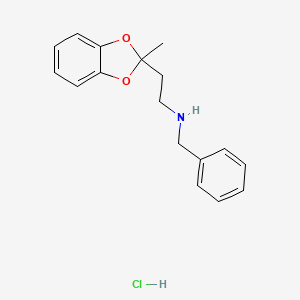
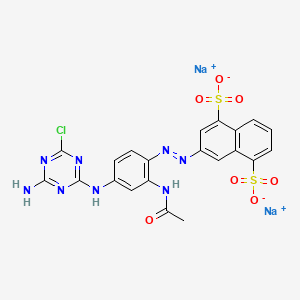
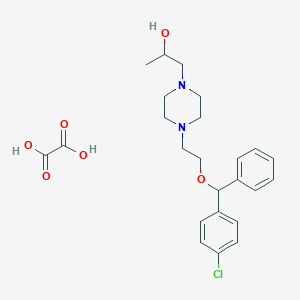
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)


![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)

![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)

![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
